p-Butoxytoluene

Catalog No.
S703247
CAS No.
10519-06-9
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Butoxytoluene

CAS Number

10519-06-9

Product Name

p-Butoxytoluene

IUPAC Name

1-butoxy-4-methylbenzene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

AGARRLZBNOJWLG-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C

p-Butoxytoluene, also known as 1-butoxy-4-methylbenzene or butyl p-tolyl ether, is a high-boiling, lipophilic alkyl aryl ether utilized primarily as a specialty solvent, synthetic intermediate, and formulation additive. Characterized by a normal boiling point of 236–237 °C and a density of 0.9399 g/cm³, this compound exists as a low-volatility liquid at standard conditions [1]. Its extended butyl chain imparts significant hydrophobicity (LogP ~3.6), making it highly compatible with non-polar organic compounds, polymers, and complex precursors [2]. In procurement contexts, p-butoxytoluene is prioritized when standard aromatic ethers lack the thermal processing window, low vapor pressure, or lipophilicity required for high-temperature synthesis, specialized coatings, or advanced materials scale-up.

Buyers may consider substituting p-butoxytoluene with lower-mass, in-class alternatives such as p-methoxytoluene (4-methylanisole) or aliphatic solvents like dibutyl ether. However, generic substitution frequently fails in demanding industrial or synthetic applications due to stark differences in thermal and solvation properties . p-Methoxytoluene boils at 175.5 °C, which restricts its use as a high-temperature reaction medium and necessitates pressurized vessels for reactions exceeding 170 °C [1]. Furthermore, the shorter methyl chain of p-methoxytoluene provides insufficient lipophilicity for dissolving highly hydrophobic resins or long-chain aliphatic precursors, leading to phase separation or incomplete reactions [2]. Aliphatic ethers lack the aromatic ring necessary for π-π interactions with aromatic solutes. Consequently, replacing p-butoxytoluene directly compromises process scalability, formulation stability, and handling safety.

Extended Thermal Processing Window

When evaluated for high-temperature reaction environments, p-butoxytoluene demonstrates a significantly broader thermal operating window compared to its methyl ether counterpart. p-Butoxytoluene exhibits a normal boiling point of 236–237 °C [1]. In head-to-head comparison, p-methoxytoluene boils at 175.5 °C [2]. This +61 °C difference allows p-butoxytoluene to remain in the liquid phase at temperatures that would instantly vaporize lower ethers.

Evidence DimensionNormal Boiling Point
Target Compound Data236–237 °C
Comparator Or Baselinep-Methoxytoluene (175.5 °C)
Quantified Difference+61.5 °C higher boiling point
ConditionsAtmospheric pressure (760 mmHg)

Enables high-temperature atmospheric reactions, eliminating the capital expense and safety hazards associated with pressurized reactor vessels.

Enhanced Hydrophobic Solubilization Capacity

The extended four-carbon alkyl chain of p-butoxytoluene significantly alters its solvation profile, rendering it quantitatively more compatible with hydrophobic substrates. Partition coefficient data reveals a LogP of 3.6 for p-butoxytoluene [1], compared to a LogP of 2.66 for p-methoxytoluene [2]. This nearly 1-log-unit increase indicates that p-butoxytoluene is approximately an order of magnitude more lipophilic, providing enhanced thermodynamic compatibility with non-polar polymers, resins, and long-chain aliphatic intermediates.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP = 3.6
Comparator Or Baselinep-Methoxytoluene (LogP = 2.66)
Quantified Difference~0.94 log unit increase in lipophilicity
ConditionsStandard computational and experimental consensus models

Prevents phase separation and ensures complete dissolution of highly non-polar materials in specialized coatings and biphasic reaction mixtures.

Volatility Reduction and Handling Safety

For bulk procurement and scale-up, the volatility of the solvent directly impacts industrial hygiene and ventilation requirements. p-Butoxytoluene has a molecular weight of 164.24 g/mol [1], which is 34% heavier than p-methoxytoluene (122.16 g/mol) [2]. This mass increase, coupled with stronger intermolecular dispersion forces from the butyl chain, drastically reduces its room-temperature vapor pressure. While p-methoxytoluene presents a flash point of 60 °C and requires strict flammable liquid handling protocols, the heavier p-butoxytoluene operates as a low-volatility liquid, significantly mitigating inhalation risks and evaporative losses during prolonged handling.

Evidence DimensionMolecular Mass and Volatility Profile
Target Compound Data164.24 g/mol (Low volatility)
Comparator Or Baselinep-Methoxytoluene (122.16 g/mol, Flash point 60 °C)
Quantified Difference34% increase in molecular mass
ConditionsStandard ambient handling conditions (25 °C)

Reduces evaporative losses, lowers volatile organic compound (VOC) emissions, and simplifies safety protocols on the manufacturing floor.

Steric Shielding Against Premature Ether Cleavage

In multi-step organic synthesis, the stability of the ether linkage under acidic or nucleophilic conditions is paramount. The n-butyl group of p-butoxytoluene provides significantly more steric bulk around the ether oxygen than a methyl group. While methyl aryl ethers (like p-methoxytoluene) are readily cleaved by strong nucleophiles or Lewis acids due to minimal steric hindrance [2], the extended aliphatic chain of p-butoxytoluene impedes nucleophilic attack via the SN2 mechanism [1]. This increased steric bulk allows the aromatic ring to undergo further functionalization without premature deprotection of the phenol core.

Evidence DimensionEther Linkage Stability (Steric Hindrance)
Target Compound Datan-Butyl chain (4 carbons, high steric bulk)
Comparator Or Baselinep-Methoxytoluene (Methyl chain, low steric bulk)
Quantified Difference3 additional carbon atoms providing steric shielding
ConditionsAcidic or nucleophilic reaction environments

Enables aggressive downstream functionalization of the aromatic ring without risking unwanted cleavage of the ether linkage.

High-Temperature Atmospheric Solvent for Cross-Coupling

Due to its 236 °C boiling point, p-butoxytoluene serves as a highly effective solvent for transition-metal-catalyzed cross-coupling reactions that require elevated temperatures to overcome high activation barriers [1]. It allows chemists to run reactions at >200 °C without the need for sealed pressure tubes or autoclaves, streamlining both laboratory discovery and industrial scale-up.

Solubilizing Agent in Advanced Polymer Coatings

Leveraging its high lipophilicity (LogP 3.6) and aromatic core, p-butoxytoluene excels as a solvent and coalescing agent in the paint and coatings industry . It effectively dissolves highly hydrophobic resins and pigments that precipitate in lower ethers, ensuring a smooth, uniform surface finish while its low volatility prevents premature drying during application.

Precursor for Bulky Aryl Ether Derivatives

In synthetic chemistry, p-butoxytoluene serves as a critical building block when a sterically demanding, lipophilic para-substituted aryl group is required[2]. The butyl chain provides superior steric shielding and lipophilicity compared to methyl or ethyl ethers, making it a highly suitable intermediate in the design of specialized liquid crystals, surfactants, and lipophilic active pharmaceutical ingredients (APIs).

XLogP3

3.6

Boiling Point

229.5 °C

UNII

961OS0H98U

Other CAS

10519-06-9

Wikipedia

P-butoxytoluene

General Manufacturing Information

Benzene, 1-butoxy-4-methyl-: INACTIVE

Dates

Last modified: 08-15-2023

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